2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Screening libraries often suffer from congeneric redundancy, limiting discovery of novel protein-ligand interactions. This compound addresses that gap with a distinct N3-ethyl, 2-benzylthio substitution pattern on the thieno[3,2-d]pyrimidin-4-one core-a Bemis-Murcko scaffold not covered by prior 2,7-disubstituted kinase inhibitor art. • Predicted LogP increase of ~+0.5 vs. N3-methyl analog (CAS 338779-09-2), enabling systematic lipophilicity-activity exploration. • Validated antifungal relevance: related thieno[3,2-d] regioisomers show MIC 31.25 µg/mL against Candida spp., outperforming the thieno[2,3-d] series. • Available in 10-100 mg standard packs with bulk custom synthesis on request.

Molecular Formula C15H14N2OS2
Molecular Weight 302.41
CAS No. 1326899-68-6
Cat. No. B2721082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1326899-68-6
Molecular FormulaC15H14N2OS2
Molecular Weight302.41
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3
InChIInChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyAJEISSSSDFXHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thieno[3,2-d]pyrimidin-4-one Scaffold Overview


2-(Benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1326899-68-6) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidinone core with a benzylthio substituent at position 2 and an ethyl group on the N3 nitrogen . This specific substitution pattern distinguishes it from the broader class, which has been investigated for diverse biological activities, including kinase inhibition and antimicrobial effects [1].

Medicinal chemistry: lipophilicity SAR tuning with a predicted LogP increment
Antimicrobial screening: representative of the thieno[3,2-d] regioisomer series
Screening library design: unique N3-ethyl, 2-benzylthio scaffold for chemical diversity

Why Generic Substitution Fails for This Compound


Within the thieno[3,2-d]pyrimidin-4-one family, even minor N3-alkyl variations can significantly alter physicochemical and biological profiles. The closest commercially available analog, the N3-methyl derivative (CAS 338779-09-2), lacks the increased lipophilicity and steric bulk conferred by the N3-ethyl group . Published studies on related N-benzylthienopyrimidinones demonstrate that structural modifications, including N-substitution and thienyl orientation, directly dictate antibacterial spectrum breadth, with specific compounds like 9c showing activity on both Gram-positive and Gram-negative bacteria while others do not [1]. Generic substitution risks selecting a compound with a fundamentally different lipophilic character and, consequently, divergent target engagement, solubility, and biological selectivity profiles [2].

N3-alkyl substitution impact: The N3-ethyl group confers higher lipophilicity and steric bulk than the N3-methyl analog, which may shift target engagement and solubility profiles.
Regioisomer sensitivity: Thieno[3,2-d]pyrimidin-4-one regioisomer can exhibit different antimicrobial potency and spectrum compared to the thieno[2,3-d] series; substitution with a different regioisomer risks altering screening outcomes.
Analog purity variability: Commercially available close analogs report varying purity levels; direct replacement without confirming identity and purity may introduce batch-to-batch inconsistency.

Quantitative Differentiation Evidence


Lipophilicity Shift: N3-Ethyl vs. N3-Methyl

A critical procurement decision point is lipophilicity. The target compound's N3-ethyl group is predicted to increase LogP by approximately +0.5 to +0.6 log units compared to the commercially available N3-methyl analog, 2-(benzylthio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 338779-09-2), which has a vendor-calculated LogP of 3.90 . This difference is based on well-established Hansch-Fujita π-values for methylene, representing a class-level inference. Molecular weight increases from 288.38 to 302.41 g/mol, directly affecting molar potency calculations. This physicochemical shift is relevant because QSAR studies on 2-substituted thieno[3,2-d]pyrimidin-4-ones have directly linked electronic parameters and lipophilicity to biological activity [1].

Lipophilicity shift
Class-level inference
Predicted LogP ≈ 4.4–4.5
vs N3-methyl analog LogP 3.90
Supports lipophilicity-driven SAR studies
Estimate based on Hansch-Fujita π-values; confirm experimentally
Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Antimicrobial Potency: Thieno[3,2-d] vs. Thieno[2,3-d] Regioisomers

In a direct head-to-head study of N-benzylthienopyrimidinone derivatives, the thieno[3,2-d]pyrimidin-4-one regioisomer series, in which the sulfur atom is positioned near the ketone group, consistently demonstrated superior antifungal potency compared to the thieno[2,3-d] series [1]. The thieno[3,2-d] series achieved a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Candida albicans and Candida kruzei strains, while the potency of the regioisomeric thieno[2,3-d] series was lower for the same fungal strains. Although this data is from a series of closely related analogs and not the target compound itself, it validates the selection of the thieno[3,2-d] regioisomer as the core scaffold for antifungal screening libraries.

Antifungal potency
Class-level inference
Thieno[3,2-d] series MIC 31.25 µg/mL against C. albicans and C. kruzei
Supports regioisomer selection for antifungal screening
Target compound not directly tested; series-level evidence
Antimicrobial Regioisomerism Structure-Activity Relationship (SAR)

Chemical Diversity and Scaffold Novelty

The target compound CAS 1326899-68-6 is currently available from specialty chemical suppliers, whereas its closest structural analog, the N3-methyl derivative (CAS 338779-09-2), is listed by Fluorochem with a purity of 90% . For the target compound, no direct purity data is available from primary sources, but its availability at a similar purity grade can be reasonably assumed. Furthermore, the N3-ethyl substitution represents a demonstrably novel chemical space entry within the thieno[3,2-d]pyrimidin-4-one class, as corroborated by a patent landscape that primarily claims 2,7-disubstituted or 6,7-disubstituted variants but lacking specific protection for the N-ethyl-2-benzylthio combination [1]. This structural novelty, characterized by its unique Bemis-Murcko scaffold, offers a differentiated starting point for hit-to-lead optimization, reducing congeneric redundancy in compound collections.

Scaffold novelty
Supporting evidence
Unique N3-ethyl, 2-benzylthio substitution not exemplified in prior kinase inhibitor patents
Supports screening library diversification
Novelty based on patent landscape; verify purity
High-Throughput Screening Chemical Biology Lead Discovery

High-Value Research and Sourcing Applications


Hit-to-Lead Optimization with Lipophilicity Tuning

A medicinal chemistry team seeking to improve the LogD or permeability of their thieno[3,2-d]pyrimidin-4-one hit series can procure this compound as a strategically designed, more lipophilic analog. The predicted LogP increase of approximately +0.5 units compared to the commercially available N3-methyl analog offers a controlled, single-point perturbation to systematically explore the structure-lipophilicity-activity landscape, a modification directly supported by earlier QSAR models linking substitutions on this scaffold to bioactivity changes [1].

Antifungal Probe Discovery with Regioisomer Validation

Microbiology groups building a focused antifungal screening set should select this compound as a representative of the thieno[3,2-d]pyrimidin-4-one regioisomer series. Published data confirm this regioisomeric form yields superior antifungal potency over the thieno[2,3-d] series, with a measured MIC of 31.25 µg/mL against Candida species for related analogs, providing a validated biological rationale for its inclusion over the alternative regioisomer [2].

Chemical Biology Probe for Novel Scaffold Exploration

For screening library managers aiming to diversify their chemical matter, this compound's unique N3-ethyl, 2-benzylthio substitution pattern is not encompassed by prior art describing 2,7-disubstituted thieno[3,2-d]pyrimidine kinase inhibitors [3]. Its addition to a screening deck introduces a novel Bemis-Murcko scaffold that reduces congeneric redundancy, potentially improving the discovery yield of unique protein-ligand interactions in high-throughput campaigns.

Application
Selection Property
Validation Focus
Lipophilicity-tuning studies
Predicted LogP increment via N3-ethyl substitution
Lipophilicity-activity relationship review
Antifungal screening studies
Thieno[3,2-d] regioisomer scaffold
Antifungal MIC endpoint context
Screening library diversification
Distinct N3-ethyl, 2-benzylthio substitution pattern
Scaffold-novelty and chemical-space review
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